

# physical and chemical properties of 2-Bromo-5-nitroanisole

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## Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

Cat. No.: B183279

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## An In-depth Technical Guide to 2-Bromo-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-5-nitroanisole**. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in organic synthesis.

## Core Properties and Data

**2-Bromo-5-nitroanisole**, with the CAS number 77337-82-7, is a substituted aromatic compound.<sup>[1][2]</sup> Its structure features a benzene ring substituted with a bromine atom, a nitro group, and a methoxy group. This combination of functional groups makes it a versatile reagent in various chemical transformations.

## Physical Properties

**2-Bromo-5-nitroanisole** is typically a yellow to light brown crystalline powder or solid.<sup>[3][2]</sup> A summary of its key physical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	232.03 g/mol	
Appearance	Yellow to light brown crystalline powder/solid	[2]
Melting Point	102.0-108.0 °C	
Boiling Point	325 °C at 760 mmHg (Predicted)	
Solubility	Insoluble in water	
CAS Number	77337-82-7	[1][2]
EC Number	278-669-5	

## Chemical Properties

The chemical behavior of **2-Bromo-5-nitroanisole** is dictated by its aromatic ring and the nature of its substituents. The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution, while the methoxy group is activating and the bromine is deactivating but ortho-, para-directing. This electronic landscape influences its reactivity in various chemical reactions. The compound is stable under normal conditions.

Key chemical identifiers are summarized in Table 2.

Identifier	Value	Source(s)
IUPAC Name	1-bromo-2-methoxy-4-nitrobenzene	[1]
SMILES	<chem>COC1=CC(=CC=C1Br)[N+](=O)[O-]</chem>	
InChI Key	NTKADLOYTKVXQN-UHFFFAOYSA-N	

## Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2-Bromo-5-nitroanisole** are crucial for its application in research and development.

### Synthesis of 2-Bromo-5-nitroanisole

A plausible synthetic route to **2-Bromo-5-nitroanisole** involves the nitration of 2-bromoanisole. The following is a generalized experimental protocol based on standard nitration procedures for aromatic compounds.

Materials:

- 2-Bromoanisole
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Ice
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoanisole in a minimal amount of concentrated sulfuric acid.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice to quench the reaction.
- Extract the product into an organic solvent such as dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.



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Synthesis workflow for **2-Bromo-5-nitroanisole**.

## Purification Protocol

The crude **2-Bromo-5-nitroanisole** can be purified by standard laboratory techniques such as recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

## Analytical Data

While specific spectral data for **2-Bromo-5-nitroanisole** is not readily available in public databases, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its characterization. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.<sup>[4]</sup>

### Expected Spectral Features:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be expected. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, nitro, and methoxy groups.
- $^{13}\text{C}$  NMR: Resonances for the seven carbon atoms in the molecule would be observed, with the chemical shifts indicating the electronic environment of each carbon.
- IR Spectroscopy: Characteristic absorption bands for the C-Br, C-O (ether), and  $\text{NO}_2$  (nitro) functional groups would be present.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the structure.

## Safety and Handling

**2-Bromo-5-nitroanisole** should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Bromo-5-nitroanisole** is a valuable chemical intermediate with well-defined physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While detailed public spectral data is limited, its structure can be unequivocally confirmed using modern analytical methods. This guide provides a foundational understanding of this compound for its effective use in research and development.

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## References

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